2-(3-Benzylureido)thiophene-3-carboxylic acid
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Overview
Description
“2-(3-Benzylureido)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C13H12N2O3S . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C13H12N2O3S/c16-12(17)10-6-7-19-11(10)15-13(18)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,14,15,18) .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The physical form of “this compound” is a white to yellow solid . It has a molecular weight of 276.32 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Modifications
2-(3-Benzylureido)thiophene-3-carboxylic acid, a thiophene derivative, has been explored in various synthetic and chemical modification strategies. For example, ruthenium-catalyzed oxidative vinylation processes have been utilized for thiophene derivatives, facilitating the efficient production of vinylated products through directed C-H bond cleavage, showcasing the versatility of thiophene compounds in chemical synthesis (Ueyama et al., 2011). Additionally, thiophene derivatives have been incorporated into polymer matrices, demonstrating their potential in creating electroactive polymers with specific characteristics, such as redox behavior and electrochromism, highlighting their applicability in material science (Li et al., 1998).
Electrochemical Applications
Research into thiophene derivatives has shown their utility in developing electrochemical DNA sensors. The protection of the carboxyl group in thiophene derivatives facilitates their electro-polymerization, leading to the formation of stable, electro-active polymer films. These films exhibit specific electrochemical characteristics desirable for biological recognition applications, such as the detection of DNA hybridization events, showcasing the potential of thiophene derivatives in biosensing technologies (Kang et al., 2004).
Luminescence Sensing and Environmental Applications
Thiophene-based metal-organic frameworks (MOFs) have demonstrated promising capabilities as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI), indicating their potential for environmental monitoring and remediation. The unique structural properties of thiophene derivatives, when integrated into MOFs, contribute to their efficient luminescent sensing mechanism, offering a path toward the development of advanced materials for detecting and removing hazardous substances from the environment (Zhao et al., 2017).
Advanced Materials Development
The study of thiophene derivatives extends into the realm of advanced materials, where they serve as foundational units for constructing electrochromic devices. These devices benefit from the tunable properties of thiophene derivatives, such as their color change capabilities upon electrochemical reduction. The ester groups in thiophene-2,5-dicarboxylic acid diesters significantly impact device performance and stability, underscoring the importance of chemical modifications in tailoring material properties for specific applications, including display technologies and smart windows (Chen et al., 2021).
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
Properties
IUPAC Name |
2-(benzylcarbamoylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(17)10-6-7-19-11(10)15-13(18)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTFAQCASSGVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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